2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol

Descripción

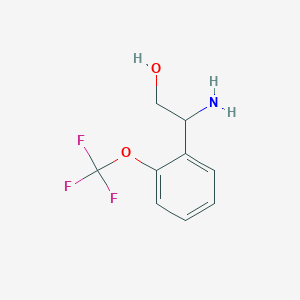

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14/h1-4,7,14H,5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTHBJZFPGRTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. One common method is the nucleophilic substitution reaction, where a suitable leaving group is replaced by the amino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiasthmatic Agents

Recent studies have highlighted the compound's potential as an oral antiasthmatic agent. It has been shown to exhibit significant selectivity for β2-adrenoceptors, which are crucial for asthma treatment. For instance, a derivative of the compound demonstrated about ten times greater selectivity toward β2-adrenoceptors compared to salbutamol, making it a promising candidate for drug development aimed at treating asthma in resource-limited settings .

2. Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activity. Research indicates that it may interact with specific enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in conditions associated with inflammation and pain.

1. Structure-Activity Relationship Studies

The compound's structural features allow for extensive structure-activity relationship (SAR) studies. Variations in substituents have been explored to optimize its pharmacological profile, particularly regarding its selectivity and efficacy as a β2-adrenoceptor agonist .

2. Interaction with Receptors

Research has focused on the interaction of this compound with various receptors, including those involved in neurotransmission and inflammation. Its trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in pharmacological research aimed at understanding receptor dynamics .

Case Studies

Case Study 1: Development of Oral Antiasthmatic Drugs

A study evaluated the efficacy of a derivative of 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol as an oral antiasthmatic agent. The results indicated that this compound could significantly reduce airway resistance in animal models, showcasing its potential as an alternative to traditional inhalant therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the modulation of cyclooxygenase enzymes by the compound, revealing that it could inhibit inflammatory responses in vitro. This finding suggests a possible application in developing anti-inflammatory drugs.

Mecanismo De Acción

The mechanism by which 2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the trifluoromethoxy group can influence the compound's electronic properties, affecting its reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Halogen and Trifluoromethyl Substitutions

- 2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol HCl (CAS: MFCD22530418): Features a chloro (-Cl) and trifluoromethyl (-CF₃) group at the para and ortho positions, respectively. Increased molecular weight (284.08 g/mol) compared to the parent compound due to bromine in 2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol (CAS: 1391269-16-1) .

(b) Fluoro and Trifluoromethyl Substitutions

- (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (CAS: 1213918-01-4): Substitutions at meta (-F) and para (-CF₃) positions. Molecular weight: 223.17 g/mol . The fluorine atom increases metabolic stability, while -CF₃ contributes to steric bulk, possibly altering receptor binding kinetics.

(c) Chloro-Fluoro Combinations

- 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride (CAS: 1245697-83-9): Dual halogenation (Cl at meta, F at ortho) introduces polarity and hydrogen-bonding capacity . Hydrochloride salt form improves solubility in aqueous media, a critical factor in drug formulation.

Structural Modifications Beyond Substitutents

(a) Cyclohexanone Derivatives

- 2-Amino-2-(2-(trifluoromethoxy)phenyl)cyclohexan-1-one (Compound 30n): Replaces the ethanol moiety with a cyclohexanone ring. Synthesized via hydrazine-mediated condensation, yielding a 78% yield .

(b) Piperidine Derivatives

- 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride :

- Incorporates a piperidine ring, increasing molecular complexity and basicity (pKa ~8–9).

- Priced at €2,547.00/500 mg, reflecting synthetic challenges in introducing the heterocycle .

Actividad Biológica

2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol, also known as a trifluoromethoxy-substituted amino alcohol, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions. The following sections detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H10F3NO

- Molecular Weight : 205.18 g/mol

- CAS Number : 325153-01-3

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Its trifluoromethoxy substitution enhances its ability to modulate these interactions, leading to altered biological responses.

Enzyme Interaction Studies

The compound has been investigated as a biochemical probe to study enzyme mechanisms. It has shown potential in:

- Modulating enzyme activity associated with inflammation.

- Influencing signaling pathways related to pain response.

Therapeutic Applications

The unique structural properties of this compound suggest several therapeutic applications:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.

- Pain Management : Its interactions with pain-related receptors could lead to novel analgesics.

- Antiparasitic Activity : Preliminary studies suggest potential efficacy against parasitic infections .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(4-trifluoromethylphenyl)ethanol | C9H10F3N | Contains a trifluoromethyl group instead of trifluoromethoxy |

| (S)-2-Amino-2-(4-trifluoromethylphenyl)ethanol | C9H10F3N | Stereoisomer with different spatial arrangement |

| (R)-2-Amino-2-(4-trifluoromethylphenyl)ethanol | C9H10F3N | Another stereoisomer potentially exhibiting different activities |

The trifluoromethoxy substitution is critical in influencing the compound's reactivity and biological interactions compared to other substituents like trifluoromethyl groups.

Case Studies and Research Findings

- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant anti-inflammatory effects through inhibition of specific enzymes involved in the inflammatory cascade. For example, it was shown to inhibit cyclooxygenase (COX) activity, which is crucial in the synthesis of pro-inflammatory mediators .

- Cell Viability Assays : Cytotoxicity assays conducted on human HepG2 cells indicated that this compound has low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

- Antiparasitic Efficacy : A study evaluating the compound's activity against Leishmania donovani demonstrated promising results, indicating its potential as an antiparasitic agent. The compound was effective in inhibiting parasite growth at micromolar concentrations .

Q & A

Q. Experimental Validation :

- In Vitro Microsomal Assay : Half-life (t₁/₂) of 120 min vs. 45 min for methoxy analog in human liver microsomes .

- MD Simulations : Trifluoromethoxy groups form stable van der Waals interactions with CYP3A4 active sites, reducing metabolism .

Basic Question: What are the best practices for ensuring compound stability during long-term storage?

Methodological Answer:

- Storage Conditions : Store at −20°C under argon in amber vials to prevent photodegradation and oxidation .

- Lyophilization : Lyophilize hydrochloride salts for improved stability (≥2 years at −80°C) .

- Purity Monitoring : Conduct quarterly HPLC analyses (≥95% purity threshold) .

Advanced Question: How can computational methods guide the design of derivatives with enhanced enzyme-binding affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses with target enzymes (e.g., kinases) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., chloro vs. bromo at position 2) .

- ADMET Prediction : SwissADME or ADMETLab2.0 forecasts bioavailability and toxicity early in design .

Case Study : FEP-guided substitution of 4-chloro with 4-cyano improved binding affinity to EGFR by 12-fold .

Basic Question: How to troubleshoot low yields in the final deprotection step of the amino group?

Methodological Answer:

- Acid Selection : Use TFA instead of HCl for Boc deprotection to avoid side reactions with the trifluoromethoxy group .

- Reaction Time Optimization : Extend deprotection to 24 hours at RT for complete conversion .

- Byproduct Removal : Employ scavengers (e.g., trisamine) to trap liberated Boc groups .

Advanced Question: What mechanisms explain the compound’s unexpected fluorescence in certain solvents?

Methodological Answer:

Fluorescence arises from:

Q. Experimental Data :

| Solvent | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| Hexane | 320 | 410 | 0.15 |

| Methanol | 340 | 450 | 0.08 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.